molecular formula C9H5BrO2S B1376455 3-Bromo-1-benzothiophene-5-carboxylic acid CAS No. 1379369-55-7

3-Bromo-1-benzothiophene-5-carboxylic acid

Cat. No.: B1376455
CAS No.: 1379369-55-7
M. Wt: 257.11 g/mol
InChI Key: FMWRIAILPXDZOF-UHFFFAOYSA-N
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Description

3-Bromo-1-benzothiophene-5-carboxylic acid is an organosulfur compound that features a benzothiophene core substituted with a bromine atom at the 3-position and a carboxylic acid group at the 5-position

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-1-benzothiophene-5-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as benzothiophenes . Benzothiophenes are aromatic compounds that are structurally similar to benzofurans with a sulfur atom replacing the oxygen atom . They are found in various drugs and have diverse pharmacological activities .

Mode of Action

Benzothiophene derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . The bromine atom in the compound may enhance its reactivity, allowing it to form covalent bonds with its targets .

Biochemical Pathways

Benzothiophene derivatives have been found to influence various biochemical pathways, including those involved in anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

The compound’s molecular weight (25711 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Benzothiophene derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Furthermore, the compound’s efficacy may be influenced by the pH and enzymatic conditions of its action environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-benzothiophene-5-carboxylic acid typically involves the bromination of 1-benzothiophene-5-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the bromination reaction is conducted in a controlled manner to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization or chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-benzothiophene-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are used.

Major Products

    Substitution: Products include 3-amino-1-benzothiophene-5-carboxylic acid or 3-alkoxy-1-benzothiophene-5-carboxylic acid.

    Oxidation: Products include 3-bromo-1-benzothiophene-5-carboxylic sulfoxide or sulfone.

    Reduction: Products include 3-bromo-1-benzothiophene-5-carboxaldehyde or 3-bromo-1-benzothiophene-5-methanol.

Scientific Research Applications

3-Bromo-1-benzothiophene-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It is used in the production of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-benzothiophene-5-carboxylic acid
  • 3-Fluoro-1-benzothiophene-5-carboxylic acid
  • 3-Iodo-1-benzothiophene-5-carboxylic acid

Uniqueness

Compared to its halogenated analogs, 3-Bromo-1-benzothiophene-5-carboxylic acid offers a unique balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability under various reaction conditions. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-bromo-1-benzothiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWRIAILPXDZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379369-55-7
Record name 3-bromo-1-benzothiophene-5-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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